tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUXVDSWFWTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=C1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The core structure is typically synthesized via condensation of methylhydrazine with β-ketoesters or β-diketones. For example, reaction of methylhydrazine with tert-butyl acetoacetate yields 1-methyl-1H-pyrazole derivatives. Regioselectivity is controlled by steric and electronic factors, ensuring the carboxylate group occupies the 4-position.
Introduction of the Aminomethyl Group
The aminomethyl group at the 3-position is introduced through nucleophilic substitution or Mannich reactions. In one approach, 3-chloromethyl intermediates react with ammonia or protected amines. Alternatively, Mannich reactions using formaldehyde and ammonium chloride under acidic conditions directly install the aminomethyl moiety.
Esterification with the tert-Butyl Group
Esterification of the carboxylic acid precursor with tert-butanol, facilitated by acid catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC), introduces the tert-butyl ester. This step often employs protective group strategies to prevent side reactions at the aminomethyl group.
Catalytic Condensation Approaches
Modern methods emphasize catalytic systems to enhance yield and selectivity.
Halide Catalysts in Cyclization
Potassium iodide (KI) or sodium iodide (NaI) catalyzes condensation-cyclization steps, as demonstrated in the synthesis of analogous pyrazole-4-carboxylic acids. For instance, KI (20 mol%) promotes efficient coupling between α-difluoroacetyl intermediates and methylhydrazine, achieving yields exceeding 75%.
Table 1: Catalytic Performance in Pyrazole Formation
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (3- vs. 5-isomer) |
|---|---|---|---|
| KI | -30 to -20 | 75.9 | 95:5 |
| NaI | 0–25 | 70.2 | 90:10 |
| None | 25–40 | <10 | <50:50 |
Solvent and Temperature Optimization
Low temperatures (-30°C to -20°C) favor the 3-substituted isomer by slowing competing pathways. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) stabilize intermediates, while aqueous workups isolate the product.
Multicomponent Reaction Strategies
One-pot syntheses reduce step count and improve atom economy.
Ultrasound Irradiation
Ultrasound accelerates reactions by enhancing mass transfer. For example, InCl₃-catalyzed reactions under ultrasound (25 kHz, 40°C) complete in 20 minutes with 95% yields, compared to hours under conventional heating.
Purification and Analytical Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from ethanol-water mixtures (40–65% ethanol). This step removes isomers and unreacted starting materials, improving HPLC purity to >99%.
Table 2: Recrystallization Conditions and Outcomes
| Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| 40:60 | 0–5 | 99.6 | 75.8 |
| 50:50 | 10–15 | 98.9 | 72.1 |
| 60:40 | 20–25 | 97.5 | 68.3 |
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 3.85 ppm (N-methyl), and δ 4.10 ppm (aminomethyl) confirm the structure.
-
HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile/water).
-
Mass Spectrometry : Molecular ion peak at m/z 211.26 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 3–4 | 60–70 | 95–97 | Moderate |
| Catalytic Condensation | 2–3 | 70–76 | 98–99 | High |
| Multicomponent Reaction | 1 | 80–95 | 95–97 | Limited |
Catalytic methods balance efficiency and scalability, whereas multicomponent approaches, while rapid, face challenges in regiocontrol for this specific compound.
Chemical Reactions Analysis
Condensation and Cyclization
A common approach to pyrazole synthesis involves the reaction of hydrazines with keto-ester precursors. For example, tert-butyl hydrazine can react with ethyl acetoacetate to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring . This step is critical for establishing the heterocyclic framework.
Condensation
The initial condensation step typically involves the reaction of tert-butyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate), forming a hydrazone intermediate. This reaction often occurs under solvent-free conditions or in the presence of weak bases .
Cyclization
Cyclization to form the pyrazole ring is facilitated by weak bases such as sodium carbonate or potassium bicarbonate. The reaction proceeds in a two-phase system (aqueous/organic solvent), with temperatures maintained between -20°C to 5°C for optimal yields .
Reductive Amination
For introducing the aminomethyl group, a carbonyl group (e.g., aldehyde or ketone) is first formed at position 3. This is followed by condensation with an amine source (e.g., ammonia) to form an imine, which is then reduced using NaBH₄ in methanol .
Temperature and Solvent Effects
-
Cyclization : Conducted at -20°C to 5°C in a two-phase system (e.g., toluene/aqueous base) to ensure controlled reaction kinetics .
-
Reductive Amination : Performed at 120°C under solvent-free conditions for condensation, followed by reduction at ambient temperature in methanol .
Catalyst Selection
Weak bases like sodium carbonate or potassium bicarbonate are preferred for cyclization to minimize side reactions . For reductive amination, NaBH₄ is commonly used due to its mild reducing properties .
Comparison with Analogous Compounds
Functional Group Reactivity
-
Carboxylate Group : Undergoes ester hydrolysis or amidation under acidic/basic conditions.
-
Aminomethyl Group : Participates in alkylation, acylation, or nucleophilic substitution reactions.
-
tert-Butyl Group : Provides steric hindrance, influencing solubility and reaction selectivity.
Research Findings
Scientific Research Applications
Pharmaceutical Development
1. Drug Design and Development
Tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate has shown promise as a lead compound in developing new drugs targeting inflammatory diseases. Pyrazole derivatives are recognized for their anti-inflammatory, antimicrobial, and antifungal properties, which can be leveraged in therapeutic contexts.
2. Kinase Inhibition
Recent studies have indicated that modifications to the pyrazole structure can enhance its inhibitory effects on various kinases, including CDK16 and GSK3B. The introduction of tert-butyl groups has been associated with improved pharmacokinetic properties, suggesting that this compound could serve as a scaffold for designing more effective kinase inhibitors .
1. Mechanism of Action
Research indicates that this compound interacts with biological macromolecules such as proteins through hydrogen bonding and hydrophobic interactions. Molecular docking studies have demonstrated its potential to inhibit specific enzyme active sites, which is crucial for understanding its therapeutic mechanisms.
2. Biological Studies
Compounds similar to this compound have exhibited various biological activities:
- Anti-inflammatory Effects: Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Properties: The compound's structure suggests potential efficacy against bacterial and fungal infections.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related pyrazole compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | Structure | Exhibits different biological activity due to amino group position. |
| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides | Structure | Enhanced antifungal properties compared to other pyrazoles. |
| Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole | Structure | Cyclopropane ring introduces unique steric effects influencing reactivity. |
This comparative analysis highlights the specificity of this compound in terms of its functional groups and potential applications.
Case Studies
Case Study 1: Anti-inflammatory Drug Development
A study focused on synthesizing derivatives of this compound demonstrated significant anti-inflammatory activity in vitro. The synthesized compounds were tested against various inflammatory markers, showing promise for further development as therapeutic agents .
Case Study 2: Kinase Inhibitor Research
In another investigation, researchers explored the kinase inhibition potential of modified pyrazoles, including this compound. The results indicated that certain modifications led to improved selectivity and potency against CDK16, suggesting a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS: 110860-60-1)
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS: 112779-14-3)
- Structural Difference: Ethyl ester instead of tert-butyl ester; lacks the aminomethyl group.
- Impact : The ethyl group offers intermediate steric bulk between methyl and tert-butyl, balancing reactivity and stability. This compound is less lipophilic than the target molecule, affecting solubility profiles .
- Similarity Score : 0.84 .
Functional Group Modifications
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Structural Difference : Bromine at position 3 and a nitrile group at position 4 instead of the carboxylate.
- Impact : The electron-withdrawing nitrile group enhances electrophilicity, making it reactive in cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura couplings, a feature absent in the target compound .
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate (CAS: 2096985-44-1)
- Structural Difference: A methoxyphenyl substituent at position 3 instead of aminomethyl.
- However, the lack of a flexible aminomethyl group reduces versatility in forming hydrogen bonds .
Application-Specific Derivatives
Macrocyclic Kinase Inhibitors
- Example: 5-((2-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)quinazolin-4-yl)amino)-1H-pyrazole-3-carboxylate (78e). Role: The tert-butyl group in such derivatives improves solubility in organic solvents during synthesis, while the pyrazole core acts as a hinge-binding motif in kinase inhibition .
Anticancer Agents
- Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate. Role: The tert-butyl carbamate serves as a protecting group, enabling selective deprotection during multi-step syntheses .
Key Research Findings
Synthetic Utility : The tert-butyl group in the target compound enhances stability during acidic/basic conditions, critical for multi-step reactions .
Biological Relevance: Pyrazole derivatives with aminomethyl groups show improved binding affinity to ATP pockets in kinases compared to unsubstituted analogs .
Safety Considerations : Compounds with tert-butyl esters generally exhibit lower acute toxicity (Category 4) compared to smaller esters (e.g., methyl) due to reduced bioavailability .
Biological Activity
Tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (TBAPC) is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. The compound contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of TBAPC, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of TBAPC is C10H17N3O2, and it features a tert-butyl group, an aminomethyl group, and a carboxylate functional group. These structural components contribute to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 2060030-07-9 |
| Functional Groups | Pyrazole, Aminomethyl, Carboxylate |
TBAPC's mechanism of action involves interaction with specific enzymes and biological macromolecules. Molecular docking studies suggest that TBAPC can bind to active sites of enzymes, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions with amino acid residues. Such interactions are critical for its role as an enzyme inhibitor, which is a common pathway for many therapeutic agents.
1. Antimicrobial Activity
Research indicates that TBAPC exhibits notable antimicrobial properties. Pyrazole derivatives have been documented to inhibit various pathogens, making TBAPC a candidate for further exploration in antimicrobial drug development. For instance, studies have shown that related compounds can effectively inhibit bacterial growth by targeting bacterial enzymes essential for survival.
2. Anti-inflammatory Effects
Compounds similar to TBAPC have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that TBAPC may also possess the ability to modulate inflammatory responses, which is crucial in treating diseases characterized by chronic inflammation.
3. Anticancer Potential
Preliminary studies suggest that TBAPC may exhibit anticancer activity. Pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have shown promise in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Anticancer Activity
In a study involving the evaluation of pyrazole derivatives against FaDu hypopharyngeal tumor cells, certain compounds demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study highlighted the importance of structural modifications in increasing the potency of pyrazole-based drugs .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of TBAPC-like compounds showed that specific derivatives could inhibit enzymes involved in metabolic pathways linked to inflammation and cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications to the aminomethyl group significantly influenced inhibitory activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of TBAPC, it is beneficial to compare it with other related pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | Exhibits different anti-inflammatory properties |
| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides | Enhanced antifungal properties |
| Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole | Unique steric effects influencing reactivity |
These comparisons underscore TBAPC's potential as a versatile compound in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step protocols starting from pyrazole precursors. A common method includes:
Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring (e.g., describes cyclocondensation using DMF-DMA and phenylhydrazine).
Functionalization : Introducing the tert-butyl and aminomethyl groups via esterification or substitution reactions. For example, tert-butyl esters are often synthesized using Boc-protected intermediates ().
Purification : Column chromatography or recrystallization is used to isolate the product ().
Q. Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl acetoacetate, hydrazine hydrate | Pyrazole ring formation |
| 2 | Boc-anhydride, alkyl halides | Introduction of tert-butyl/aminomethyl groups |
| 3 | Silica gel chromatography | Purification |
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : For structural confirmation (e.g., used H and C NMR to verify pyrazole ring substitution patterns).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., reports MS-ESI data with observed [M+H] peaks).
- Melting Point Analysis : Used to assess purity ( reports a melting point of 135–137°C).
Critical Note : Discrepancies in melting points (e.g., 135–137°C in vs. impurities in ) may indicate polymorphic forms or contamination.
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation ().
- Ventilation : Work in a fume hood due to potential respiratory irritation (H335 in ).
- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers; ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature Control : Reflux conditions (e.g., 18 hours under reflux in ) enhance cyclization efficiency.
- Catalyst Screening : Transition metals (e.g., Pd catalysts) may accelerate coupling reactions for aminomethyl group introduction.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Time | 18 h () | 24 h | +15% |
| Catalyst | None | Pd(OAc) | +20% |
| Solvent | THF | DMF | +10% |
Q. How should researchers address contradictions in reported toxicity data?
- Case Study : classifies the compound as non-carcinogenic (IARC/ACGIH), while lists H302 (harmful if swallowed).
- Resolution :
- Dose-Dependent Effects : Lower-tier assays (e.g., acute oral toxicity in rodents) may not capture chronic risks.
- Impurity Analysis : Contaminants (e.g., unreacted intermediates) in commercial batches may skew toxicity profiles ().
- Recommendation : Conduct in-house LC-MS purity checks and compare with vendor SDS data.
Q. What strategies are effective for designing analogs with enhanced biological activity?
- Structure-Activity Relationship (SAR) :
- Methodology :
Q. Example Analog Design :
| Modification | Biological Impact | Reference |
|---|---|---|
| Triazole substitution | Increased kinase inhibition | |
| Amide derivatives | Enhanced bioavailability |
Q. How can environmental persistence of this compound be evaluated?
- Experimental Framework :
Data Gap : notes "NO DATA AVAILABLE" for ecological toxicity, highlighting the need for OECD 301/302 testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
